1-methyl-6-morpholino-N-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-METHYL-N-(3-METHYLPHENYL)-6-(MORPHOLIN-4-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a morpholine ring, and a methylphenyl group. Its molecular formula is C18H21N5O, and it is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N-(3-METHYLPHENYL)-6-(MORPHOLIN-4-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholine ring: This can be achieved through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Attachment of the methylphenyl group: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to introduce the aryl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N-(3-METHYLPHENYL)-6-(MORPHOLIN-4-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the compound by replacing specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenated compounds, nucleophiles like amines or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-METHYL-N-(3-METHYLPHENYL)-6-(MORPHOLIN-4-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-METHYL-N-(3-METHYLPHENYL)-6-(MORPHOLIN-4-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation or inflammation.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the morpholine ring, which may affect its biological activity.
6-(Morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the methylphenyl group, which may influence its binding affinity to targets.
1-Methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but without the phenyl group, potentially altering its chemical properties.
Uniqueness
1-METHYL-N-(3-METHYLPHENYL)-6-(MORPHOLIN-4-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity. The presence of the morpholine ring, methylphenyl group, and pyrazolo[3,4-d]pyrimidine core makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H20N6O |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-methyl-N-(3-methylphenyl)-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H20N6O/c1-12-4-3-5-13(10-12)19-15-14-11-18-22(2)16(14)21-17(20-15)23-6-8-24-9-7-23/h3-5,10-11H,6-9H2,1-2H3,(H,19,20,21) |
InChI Key |
XRZVIGHBJBYUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCOCC4)C |
Origin of Product |
United States |
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